

Application Notes and Protocols for UNC7096-Based Affinity Purification

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For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC7096 is a potent and selective biotinylated chemical probe designed to target the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1. NSD2 is a histone methyltransferase that plays a critical role in chromatin regulation and is frequently implicated in cancer, particularly multiple myeloma. UNC7096 functions by occupying the methyl-lysine binding pocket of the NSD2-PWWP1 domain, thereby blocking its interaction with histone H3 lysine 36 dimethylation (H3K36me2).[1] This specific interaction allows for the use of UNC7096 as a high-affinity bait in affinity purification experiments coupled with mass spectrometry (AP-MS) to identify proteins that associate with the NSD2-PWWP1 domain in a cellular context.

These application notes provide a detailed, step-by-step guide for utilizing **UNC7096** to perform affinity purification of the NSD2-PWWP1 interactome from cell lysates, followed by identification of the captured proteins by mass spectrometry.

Data Presentation

Table 1: UNC7096 Probe Characteristics



Property	Value	Reference
Target	NSD2-PWWP1 Domain	[1]
Binding Affinity (Kd)	91 ± 8 nM	[2]
Mechanism of Action	Blocks NSD2-PWWP1 interaction with H3K36me2	[1]
Affinity Tag	Biotin	[3]

Table 2: Summary of a Representative Chemoproteomic Experiment

Parameter	Description	Reference
Cell Line	KMS-11 (Multiple Myeloma)	[3]
Lysis Buffer	20 mM HEPES pH 7.5, 350 mM KCl, 1% Triton X-100, Protease Inhibitor Cocktail	[3]
Affinity Resin	Streptavidin-coupled beads	[4]
Elution Method	On-bead tryptic digestion	[2]
Mass Spectrometry Platform	Thermo Q-Exactive	[5]
Data Analysis Software	MaxQuant	[3]

Experimental Protocols

Protocol 1: UNC7096-Based Affinity Purification from Cell Lysate

This protocol outlines the steps for capturing the NSD2-PWWP1 protein complex from cell lysates using **UNC7096** and streptavidin-conjugated magnetic beads.

Materials:

• UNC7096 chemical probe



- Streptavidin-conjugated magnetic beads
- Cell line of interest (e.g., KMS-11)
- Lysis Buffer: 20 mM HEPES pH 7.5, 350 mM KCl, 1% Triton X-100, 1x Protease Inhibitor Cocktail
- Wash Buffer 1: 20 mM HEPES pH 7.5, 350 mM KCl, 0.1% Triton X-100
- Wash Buffer 2: 20 mM HEPES pH 7.5, 150 mM KCl, 0.1% Triton X-100
- 50 mM Ammonium Bicarbonate (Ambic) in mass spectrometry-grade water
- Magnetic rack
- · End-over-end rotator

Procedure:

- Cell Lysis:
 - 1. Harvest cultured cells and wash twice with ice-cold PBS.
 - 2. Resuspend the cell pellet in ice-cold Lysis Buffer.
 - 3. Incubate on ice for 20 minutes, with vortexing every 5 minutes.
 - 4. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
 - 5. Collect the supernatant (cell lysate) and determine the protein concentration using a standard protein assay (e.g., BCA).
- Bead Preparation and Probe Immobilization:
 - 1. Resuspend the streptavidin magnetic beads and transfer the desired amount to a fresh tube.
 - 2. Place the tube on a magnetic rack to pellet the beads, and carefully remove the storage buffer.



- 3. Wash the beads three times with Lysis Buffer.
- 4. Resuspend the washed beads in Lysis Buffer.
- 5. Add **UNC7096** to the bead slurry to a final concentration of 1-5 μ M.
- 6. Incubate for 1 hour at 4°C with end-over-end rotation to immobilize the probe.
- Affinity Capture:
 - 1. After probe immobilization, pellet the beads using the magnetic rack and remove the supernatant.
 - 2. Wash the beads twice with Lysis Buffer to remove unbound probe.
 - 3. Add the clarified cell lysate (e.g., 1-5 mg of total protein) to the beads.
 - 4. Incubate for 2-4 hours at 4°C with end-over-end rotation.
- Washing:
 - Pellet the beads on the magnetic rack and remove the lysate (can be saved for analysis of unbound proteins).
 - 2. Wash the beads three times with Wash Buffer 1.
 - 3. Wash the beads two times with Wash Buffer 2.
 - 4. Wash the beads twice with 50 mM Ambic to remove detergents.

Protocol 2: On-Bead Tryptic Digestion for Mass Spectrometry

This protocol describes the elution of captured proteins by direct digestion on the beads, a method that minimizes sample loss and contamination from the affinity matrix.

Materials:

Beads with captured protein complexes from Protocol 1



- 100 mM DTT in 50 mM Ambic
- 550 mM Iodoacetamide (IAA) in 50 mM Ambic (prepare fresh and protect from light)
- Mass spectrometry-grade Trypsin
- 50 mM Ammonium Bicarbonate (Ambic)
- Formic Acid
- C18 desalting spin tips

Procedure:

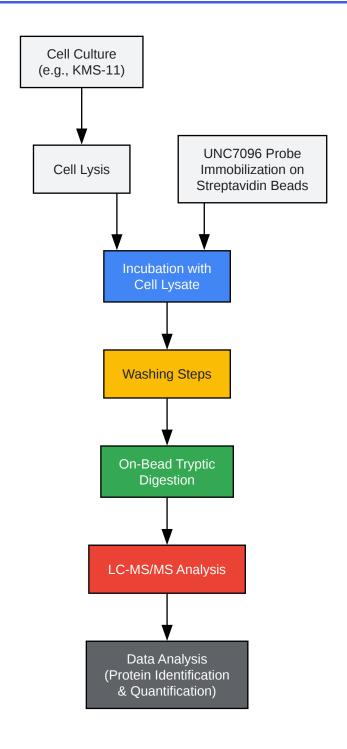
- · Reduction and Alkylation:
 - 1. After the final Ambic wash in Protocol 1, remove the supernatant.
 - 2. Resuspend the beads in 50 μ L of 50 mM Ambic.
 - 3. Add DTT to a final concentration of 10 mM.
 - 4. Incubate at 56°C for 30 minutes with shaking.
 - 5. Cool the sample to room temperature.
 - 6. Add IAA to a final concentration of 55 mM.
 - 7. Incubate at room temperature for 20 minutes in the dark.
- Tryptic Digestion:
 - 1. Add trypsin to the bead slurry (a 1:50 to 1:100 enzyme-to-protein ratio is recommended, which may need to be optimized).
 - 2. Incubate overnight at 37°C with shaking.
 - 3. The next morning, add another aliquot of trypsin and incubate for an additional 4-6 hours. [2]



- Peptide Extraction and Cleanup:
 - 1. Pellet the beads using the magnetic rack and carefully transfer the supernatant containing the digested peptides to a new tube.
 - 2. Wash the beads twice with mass spectrometry-grade water, and pool the washes with the peptide supernatant.[2]
 - 3. Acidify the pooled peptides by adding formic acid to a final concentration of 1%.
 - 4. Desalt the peptides using C18 spin tips according to the manufacturer's instructions.
 - 5. Dry the eluted peptides in a vacuum centrifuge. The sample is now ready for mass spectrometry analysis.

Visualizations

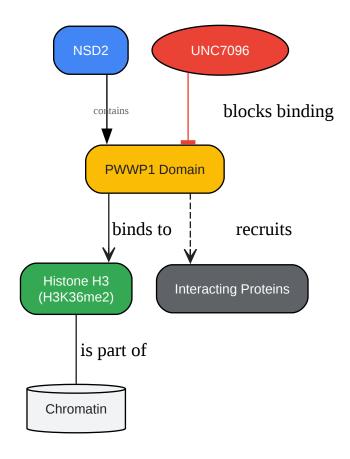




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Caption: Experimental workflow for UNC7096-based affinity purification.





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Caption: **UNC7096** mechanism of action and interactome capture.

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